

hygroscopic nature of 1-Ethylpyridinium Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Ethylpyridinium Chloride*

Cat. No.: *B1362654*

[Get Quote](#)

An In-depth Technical Guide to the Hygroscopic Nature of **1-Ethylpyridinium Chloride**

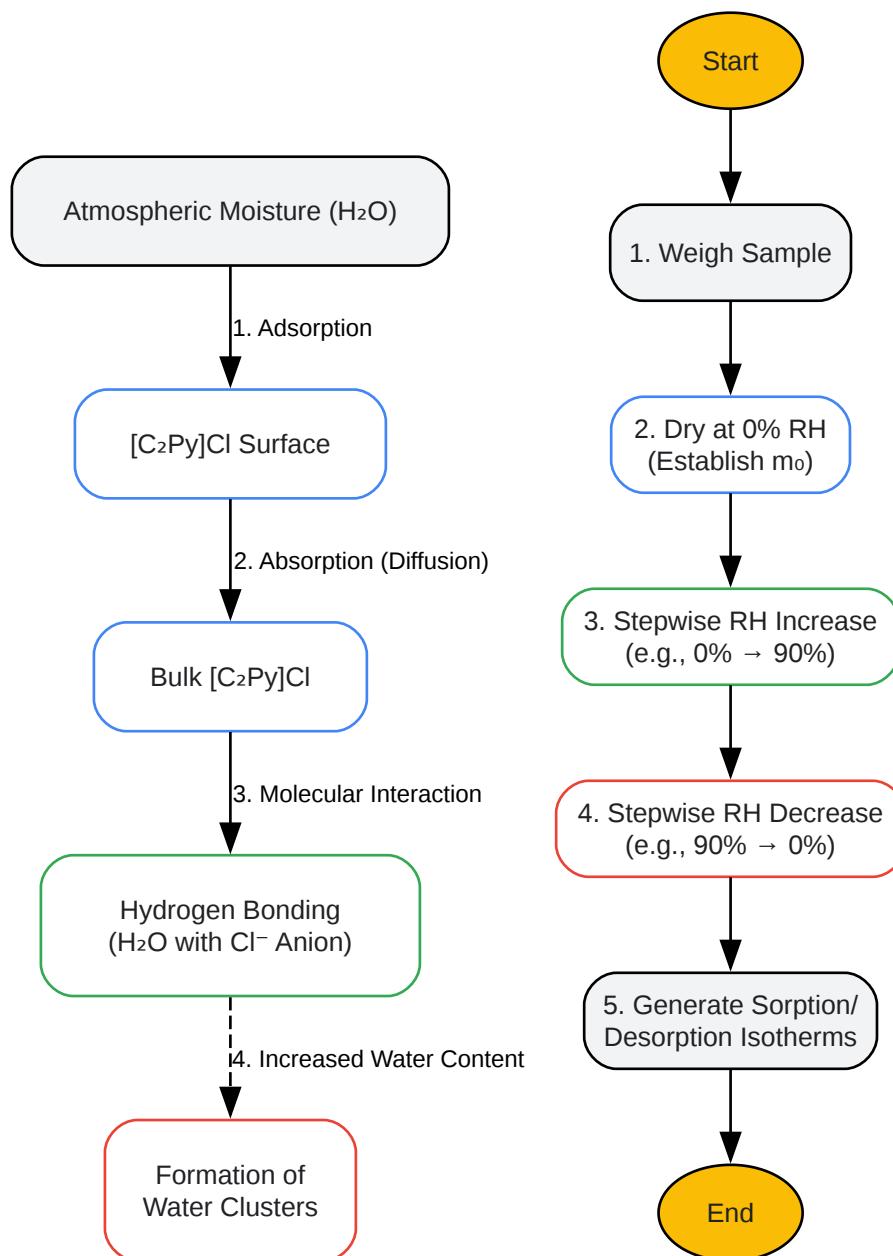
Abstract

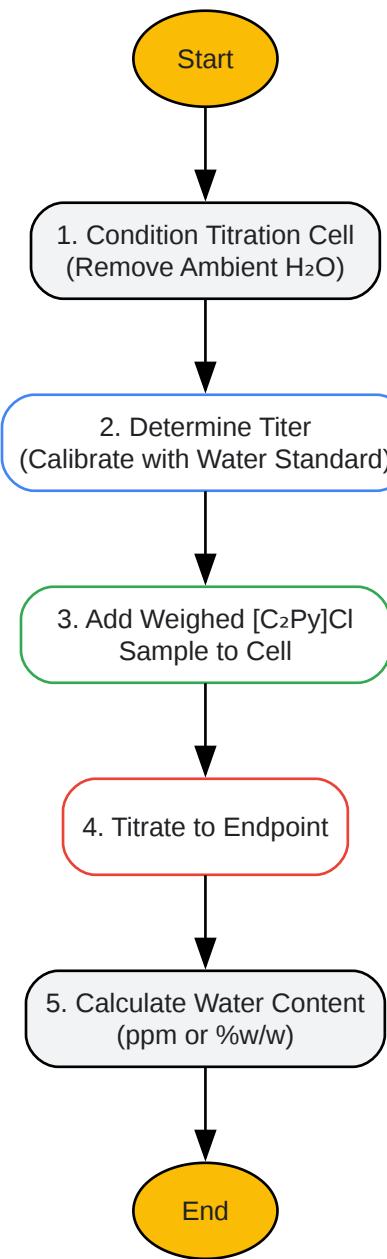
1-Ethylpyridinium Chloride ($[C_2Py]Cl$) is a prominent ionic liquid (IL) with diverse applications in organic synthesis, electrochemistry, and as a component in drug delivery systems.^[1] A critical, yet often underestimated, physicochemical property of $[C_2Py]Cl$ is its pronounced hygroscopicity—the tendency to absorb moisture from the atmosphere.^{[2][3]} This guide provides a comprehensive technical overview of this phenomenon, addressing its underlying mechanisms, robust characterization methodologies, and significant implications for researchers, scientists, and drug development professionals. A deep understanding of water-IL interactions is paramount, as water content can drastically alter the material's physical and chemical properties, impacting stability, solubility, and overall performance in sensitive applications.^{[4][5][6]}

Physicochemical Profile of 1-Ethylpyridinium Chloride

A foundational understanding begins with the core properties of the material itself. **1-Ethylpyridinium Chloride** is a salt that is liquid at or near room temperature, placing it in the category of ionic liquids. Its structure consists of a 1-ethylpyridinium cation and a chloride anion.

Property	Value	Source(s)
CAS Number	2294-38-4	[1] [2] [7] [8] [9] [10]
Molecular Formula	C ₇ H ₁₀ ClN	[1] [7] [8] [9] [10]
Molecular Weight	143.61 g/mol	[1] [7] [8] [10]
Appearance	White to off-white/green/blue crystalline powder or solid	[1] [2] [7] [10]
Melting Point	~100 °C	[7] [9] [10]
Water Solubility	Soluble	[2] [7] [9] [10]
Key Characteristic	Hygroscopic	[2] [3]


The Molecular Mechanism of Water Sorption


The hygroscopicity of ionic liquids is a complex process governed by the interplay of both the cation and the anion. For [C₂Py]Cl, the primary driver is the strong interaction between water molecules and the constituent ions. The mechanism can be conceptualized as a multi-step process.

Causality of Hygroscopicity:

- **Anion Interaction:** The chloride anion (Cl⁻) is small and possesses a high charge density. This allows it to act as a strong hydrogen bond acceptor. Water molecules are strongly attracted to and coordinated by the Cl⁻ ions.[\[11\]](#) Studies on various ionic liquids have consistently shown that the nature of the anion is the main determinant of their water-absorbing capability, with small, halogen-based anions exhibiting the highest hydrophilicity.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Cation Influence:** While the anion is dominant, the 1-ethylpyridinium cation also contributes. The aromatic ring can engage in weaker interactions, and the overall packing of the ions creates nanoscale polar and nonpolar domains. Water tends to accumulate in the polar regions, forming "water pockets" within the IL's nanostructure.[\[14\]](#)

- Sorption Process: Water uptake is not instantaneous. It begins with the adsorption of water molecules onto the surface of the ionic liquid. This is followed by the slower, diffusion-driven absorption of water into the bulk of the material.[15] At low water concentrations, water molecules may bridge two anions via hydrogen bonds. As water content increases, water-water interactions become more prevalent, leading to the formation of water clusters within the IL.[15][16]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Ethylpyridinium Chloride | 2294-38-4 | TCI AMERICA [tcichemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families [mdpi.com]
- 5. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. 1-Ethylpyridinium chloride CAS#: 2294-38-4 [m.chemicalbook.com]
- 8. 1-Ethylpyridinium Chloride | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 2294-38-4 CAS MSDS (1-Ethylpyridinium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. On the Moisture Absorption Capability of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ac1.hhu.de [ac1.hhu.de]
- 16. Water binding and hygroscopicity in π -conjugated polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [hygroscopic nature of 1-Ethylpyridinium Chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362654#hygroscopic-nature-of-1-ethylpyridinium-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com